molecular formula C14H17N3O2S B2634778 1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea CAS No. 1207006-04-9

1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea

Cat. No.: B2634778
CAS No.: 1207006-04-9
M. Wt: 291.37
InChI Key: ZSCSIVQALIQWQA-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and an ethyl group attached to the urea moiety

Preparation Methods

The synthesis of 1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Attachment of the Urea Moiety: The final step involves the reaction of the thiazole derivative with ethyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the nature of the reagents and reaction conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and protein functions.

    Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as anti-inflammatory or antimicrobial activities, making it a candidate for drug development.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea can be compared with other similar compounds, such as:

    1-Benzyl-1-ethyl-3-(4-methoxyphenyl)urea: This compound shares a similar urea structure but differs in the substituents attached to the urea moiety.

    Indole Derivatives: Compounds with indole rings may exhibit similar biological activities but differ in their core structure and functional groups.

The uniqueness of this compound lies in its specific combination of the thiazole ring, methoxyphenyl group, and urea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-3-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-4-15-13(18)17-14-16-12(9(2)20-14)10-5-7-11(19-3)8-6-10/h5-8H,4H2,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCSIVQALIQWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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